![molecular formula C10H18O2 B14031426 (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methoxymethyl)bicyclo[221]heptan-1-yl)methanol is a bicyclic compound with a unique structure that includes a methoxymethyl group and a hydroxymethyl group attached to a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be carried out using furans and olefinic or acetylenic dienophiles under mild conditions . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of enantioselective catalysts can also be employed to produce enantiomerically pure compounds, which are important for pharmaceutical applications .
化学反应分析
Types of Reactions
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methoxymethyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
科学研究应用
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity for these targets .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the methoxymethyl and hydroxymethyl groups.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic framework.
Bicyclo[4.1.0]heptenes: Compounds with a different bicyclic structure but similar reactivity.
Uniqueness
(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide additional functionalization options and reactivity compared to its analogs. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC 名称 |
[4-(methoxymethyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O2/c1-12-8-10-4-2-9(6-10,7-11)3-5-10/h11H,2-8H2,1H3 |
InChI 键 |
BBJWPQAKAMJJQR-UHFFFAOYSA-N |
规范 SMILES |
COCC12CCC(C1)(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,6-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B14031346.png)
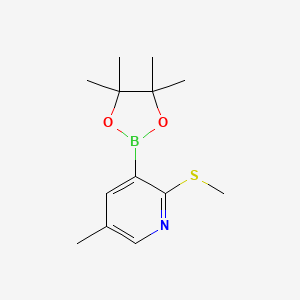
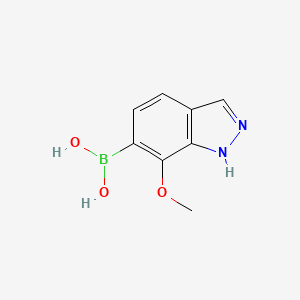
![Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate](/img/structure/B14031357.png)

![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)

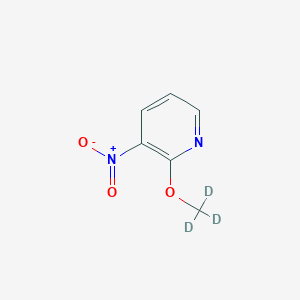

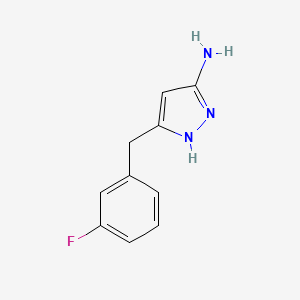
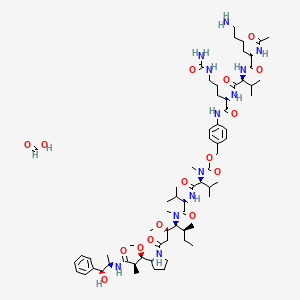
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
